2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

Bifunctional building block orthogonal derivatization amide coupling

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid (CAS 1461705-49-6) is a heterocyclic α-amino acid derivative in which an aminoacetic acid moiety is directly attached to the C-3 position of the pyrazolo[1,5-b]pyridazine core. This fused bicyclic scaffold has been validated across multiple kinase inhibitor programs—including DYRK1A (pIC₅₀ values up to 7.24 in TR-FRET displacement assays), CDK2/CDK4, and GSK-3β —and has been repurposed for anti-trypanosomal lead optimization from a high-throughput screen of 42,444 human kinase inhibitors.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B11902275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)C(C(=O)O)N
InChIInChI=1S/C8H8N4O2/c9-7(8(13)14)5-4-11-12-6(5)2-1-3-10-12/h1-4,7H,9H2,(H,13,14)
InChIKeyUNMLRUXTQPLOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid (CAS 1461705-49-6): A Bifunctional Pyrazolopyridazine Building Block for Targeted Kinase Probe Synthesis and Chiral Derivatization


2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid (CAS 1461705-49-6) is a heterocyclic α-amino acid derivative in which an aminoacetic acid moiety is directly attached to the C-3 position of the pyrazolo[1,5-b]pyridazine core [1]. This fused bicyclic scaffold has been validated across multiple kinase inhibitor programs—including DYRK1A (pIC₅₀ values up to 7.24 in TR-FRET displacement assays), CDK2/CDK4, and GSK-3β [2][3]—and has been repurposed for anti-trypanosomal lead optimization from a high-throughput screen of 42,444 human kinase inhibitors [4]. The compound is commercially available at 98% purity (MW 192.17, C₈H₈N₄O₂) and serves as a versatile intermediate for amide coupling, peptide extension, and chiral resolution campaigns .

Why Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid, Pyrazolo[1,5-b]pyridazin-3-ylmethanamine, and Pyrazolo[1,5-b]pyridazin-3-amine Cannot Replace 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid in SAR-Driven Synthesis


Within the pyrazolo[1,5-b]pyridazine chemical space, substitution at the C-3 position is a critical determinant of kinase hinge-binding geometry and selectivity [1]. The closest commercially available analogs—pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5, LogP +0.43, TPSA 67.5 Ų), pyrazolo[1,5-b]pyridazin-3-ylmethanamine (CAS 1461705-67-8, LogP −0.5, TPSA 56.2 Ų), and pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0)—each lack either the amino or the carboxylic acid functionality, precluding the bifunctional derivatization that the α-amino acid motif enables [2]. Furthermore, the target compound possesses an undefined stereocenter at the α-carbon (Undefined Atom Stereocenter Count: 1) that is entirely absent in the 3-carboxylic acid analog (0 stereocenters), meaning that chiral resolution and enantiomer-specific structure–activity relationship (SAR) studies are structurally impossible with the simpler analogs . These differences are not incremental—they determine whether a given synthetic sequence can proceed at all.

Quantitative Differential Evidence: 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid vs. Closest Analogs


Evidence 1: Bifunctional Reactivity — Dual Amino and Carboxylic Acid Termini Enable Orthogonal Derivatization Unavailable in Mono-functional Analogs

The target compound is the only pyrazolo[1,5-b]pyridazine C-3 building block that simultaneously presents both a primary amino group and a carboxylic acid on the α-carbon side chain. Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) bears only a –COOH group at C-3, while pyrazolo[1,5-b]pyridazin-3-ylmethanamine (CAS 1461705-67-8) and pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0) offer only amine functionality without the carboxylate . In validated kinase inhibitor programs, the hinge-binding amine at the pyrazolopyridazine C-3 vector is a critical pharmacophoric element [1]. The α-amino acid group of the target compound preserves this amine for hinge binding while adding a carboxylic acid handle for subsequent amide coupling, peptide extension, or salt formation—a synthetic divergence point that the mono-functional analogs cannot replicate [2].

Bifunctional building block orthogonal derivatization amide coupling

Evidence 2: Hydrophilicity Differential — XLogP3 of −3 vs. +0.43 for the 3-Carboxylic Acid Analog Enables Superior Aqueous Solubility for Biochemical Assay Conditions

The target compound exhibits an XLogP3 value of −3, indicating it is approximately 3.43 log units more hydrophilic than pyrazolo[1,5-b]pyridazine-3-carboxylic acid (LogP +0.43) . In the DYRK1A pyrazolo[1,5-b]pyridazine series, the authors explicitly demonstrated that increasing polarity (reducing LogP) led to markedly improved thermodynamic solubility and metabolic stability; for example, compound 33 (a more polar analog) achieved solubility of 1.92 mg/mL at pH 6.8 compared to 0.01–0.10 mg/mL for more lipophilic congeners [1]. Pyrazolo[1,5-b]pyridazin-3-ylmethanamine has a XLogP3 of −0.5, making it 2.5 log units more lipophilic than the target compound [2]. This hydrophilicity differential directly impacts formulation feasibility for biochemical and cell-based assays.

Lipophilicity aqueous solubility drug-likeness XLogP3

Evidence 3: Topological Polar Surface Area (TPSA) — 93.5 Ų vs. 67.5 Ų and 56.2 Ų for Closest Analogs Predicts Distinct Oral Bioavailability and Blood–Brain Barrier Penetration Profiles

The target compound has a computed TPSA of 93.5 Ų, substantially higher than pyrazolo[1,5-b]pyridazine-3-carboxylic acid (67.5 Ų) and pyrazolo[1,5-b]pyridazin-3-ylmethanamine (56.2 Ų) [1]. In the pyrazolo[1,5-b]pyridazine trypanosomiasis program, ADME optimization of the series explicitly tuned TPSA and LogP to balance CNS penetration against systemic exposure; compound 20g achieved CNS penetration in mouse PK studies [2]. The TPSA gap between the target compound (93.5 Ų) and the methanamine analog (56.2 Ų) of 37.3 Ų far exceeds the commonly cited threshold for meaningful blood–brain barrier penetration differentiation (typically ~10–20 Ų shifts can alter CNS exposure). For programs requiring peripheral restriction (e.g., avoiding CNS side effects in kinase inhibitor oncology), the target compound's higher TPSA makes it a preferred starting point relative to more lipophilic, lower-TPSA analogs.

TPSA ADME CNS penetration oral bioavailability

Evidence 4: Chiral Center Enables Enantiomer-Specific SAR — An Undefined Stereocenter Absent in All Three Closest Commercial Analogs

The target compound contains one undefined atom stereocenter at the α-carbon of the amino acid side chain (Undefined Atom Stereocenter Count: 1), as confirmed by the BOC Sciences datasheet . In contrast, pyrazolo[1,5-b]pyridazine-3-carboxylic acid, pyrazolo[1,5-b]pyridazin-3-ylmethanamine, and pyrazolo[1,5-b]pyridazin-3-amine each have zero stereocenters [1]. Stereochemistry at the kinase hinge-binding region is known to influence both potency and selectivity; in the DYRK1A pyrazolo[1,5-b]pyridazine co-crystal structures (PDB: 6S1B, 6S17, 6S14, 6S1J, 6S1H), the C-3 substituent orientation determines the hydrogen-bonding network with the conserved water molecule, Glu203, and Lys188 in the ATP-binding site [2]. The ability to resolve and independently test (R)- and (S)-enantiomers of the target compound—with subsequent differential SAR readout—is structurally inaccessible with any of the closest commercial analogs, which lack the requisite stereocenter.

Chiral resolution enantiomer-specific SAR stereochemistry chiral building block

Evidence 5: Scaffold Validation Across Four Independent Kinase Targets — Pyrazolo[1,5-b]pyridazine Core Confirmed in DYRK1A, CDK2/4, GSK-3β, and T. brucei Programs

The pyrazolo[1,5-b]pyridazine scaffold has been independently validated as a kinase inhibitor chemotype in four distinct drug discovery programs: (i) DYRK1A inhibitors with pIC₅₀ values reaching 7.24 and ligand efficiencies optimized through iterative SAR across >100 analogs [1]; (ii) CDK4-selective inhibitors demonstrating enzyme selectivity against VEGFR-2 and GSK-3β with IC₅₀ values as low as 0.3 nM for optimized analogs [2]; (iii) GSK-3β inhibitors with IC₅₀ values of 5 nM and high selectivity over CDK-2 (IC₅₀ = 2,000 nM, representing 400-fold selectivity) [3]; and (iv) anti-trypanosomal leads from a 42,444-compound high-throughput screen, with compound 20g achieving significant parasitemia reduction in a mouse efficacy model [4]. The target compound, bearing the amino acid substituent directly at the C-3 position, provides a direct synthetic entry point into this multi-target scaffold without requiring de novo core construction.

Kinase inhibitor scaffold polypharmacology privileged structure target engagement

Optimal Deployment Scenarios for 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid Based on Quantitative Differentiation Evidence


Scenario A: Kinase-Focused Fragment Library Construction Requiring Bifunctional Pyrazolopyridazine Cores for Parallel Derivatization

Medicinal chemistry teams building pyrazolo[1,5-b]pyridazine-based kinase inhibitor libraries should prioritize the target compound over the 3-carboxylic acid or 3-methanamine analogs. The α-amino acid motif provides simultaneous amine (hinge-binding vector) and carboxylic acid (diversification handle) functionality, enabling single-step amide coupling to generate diverse C-3-substituted analogs for DYRK1A, CDK4, or GSK-3β screening cascades [1]. The scaffold's validation across four independent kinase targets with pIC₅₀/IC₅₀ values ranging from 0.3 nM to 7.24 supports its classification as a privileged kinase-biased building block [2][3].

Scenario B: Chiral Resolution for Enantiomer-Specific Kinase Selectivity Profiling

Programs seeking to understand the stereochemical determinants of kinase selectivity at the pyrazolo[1,5-b]pyridazine C-3 position should procure the target compound and perform chiral chromatographic resolution to isolate the (R)- and (S)-α-amino acid enantiomers. The presence of an undefined stereocenter (absent in the achiral 3-COOH and 3-CH₂NH₂ analogs) enables differential enantiomer testing against kinase panels, informed by the published DYRK1A co-crystal structures (PDB: 6S1B, 6S17, 6S14, 6S1J, 6S1H) that define the spatial constraints of the C-3 binding pocket [1].

Scenario C: Aqueous-Compatible Biochemical Assay Development Using a High-TPSA, Low-LogP Building Block

Biochemical assay scientists developing TR-FRET, FP, or SPR-based kinase displacement assays at compound concentrations ≥10 µM in aqueous buffer should select the target compound over pyrazolo[1,5-b]pyridazine-3-carboxylic acid (LogP +0.43). The target compound's XLogP3 of −3 and TPSA of 93.5 Ų predict markedly superior aqueous solubility, consistent with the published observation that polar pyrazolo[1,5-b]pyridazine analogs achieve solubilities of 1.92–4.37 mg/mL at pH 6.8 vs. 0.01–0.10 mg/mL for more lipophilic congeners [1].

Scenario D: Peptide–Drug Conjugate and PROTAC Linker Chemistry Requiring Orthogonal Amino/Carboxyl Reactivity

Chemical biology groups developing pyrazolo[1,5-b]pyridazine-based PROTACs, peptide–drug conjugates, or affinity-based chemical probes should procure the target compound as the core intermediate. The orthogonal –NH₂ and –COOH groups permit sequential chemoselective conjugation: the carboxylic acid can be activated for amide bond formation with a peptide or PEG linker, while the free amine remains available for later-stage Boc/Fmoc deprotection and coupling to the E3 ligase-recruiting moiety or affinity tag [1]. Mono-functional analogs require 3–5 additional synthetic steps to install equivalent bifunctional reactivity.

Quote Request

Request a Quote for 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.